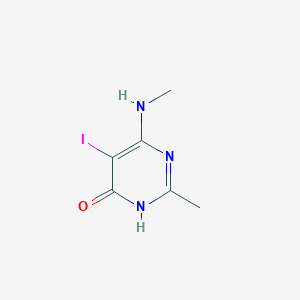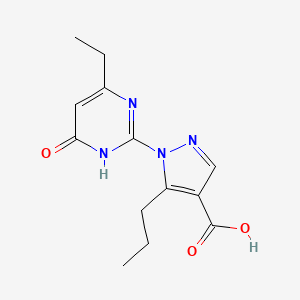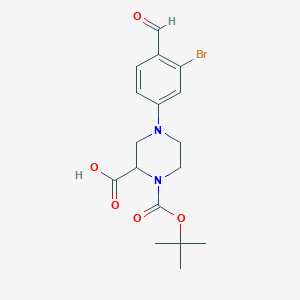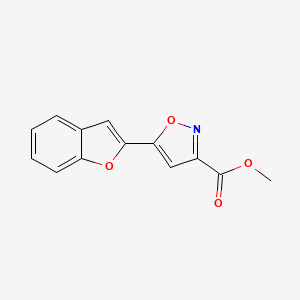
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Vue d'ensemble
Description
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, also known as N,2-Dimethyl-6-hydroxy-5-iodopyrimidin-4-amine, is a chemical compound with the molecular formula C6H8IN3O . It has a molecular weight of 265.05169 .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and a methylamino group at the 6th position .Applications De Recherche Scientifique
Microwave Assisted Reactions
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol has been utilized in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions. This process generates novel 5-enynyl substituted pyrimidines, which can be transformed into functionalized pyrido[2,3-d]pyrimidines through a silver-catalyzed cyclization reaction (Liu et al., 2014).
Inhibitor Synthesis
The compound has been found effective as an inhibitor of thymidylate synthetase, a key enzyme in DNA synthesis. It has shown to bind to dihydrofolic reductase about as well as the substrate, dihydrofolate, and is synthesized from commercially available materials (Baker & Santi, 1965).
Anticancer and Anti-Inflammatory Agents
It's involved in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, showing potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Novel Pyrimidinones Synthesis
The synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been described, which have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun et al., 1998).
Food-Borne Carcinogen Synthesis
This compound plays a role in the synthesis of food-borne carcinogens, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, by providing an easy method for its synthesis (Bavetta et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
5-iodo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVGGHTNYVXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)


![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)